molecular formula C8H6Br2O4 B076011 3,5-Dibromo-4-hydroxyphenoxyacetic acid CAS No. 13012-94-7

3,5-Dibromo-4-hydroxyphenoxyacetic acid

Cat. No.: B076011
CAS No.: 13012-94-7
M. Wt: 325.94 g/mol
InChI Key: QGTZHPLLOLDFON-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-hydroxyphenoxyacetic acid: is an organic compound with the molecular formula C8H6Br2O4 and a molecular weight of 325.94 g/mol . This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and a phenoxyacetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-hydroxyphenoxyacetic acid typically involves the bromination of 4-hydroxyphenoxyacetic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-hydroxyphenoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-hydroxyphenoxyacetic acid involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo electrophilic aromatic substitution reactions, which are essential for its biological and chemical activities .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-4-hydroxyphenoxyacetic acid is unique due to the presence of both bromine atoms and the phenoxyacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

2-(3,5-dibromo-4-hydroxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O4/c9-5-1-4(14-3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTZHPLLOLDFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648456
Record name (3,5-Dibromo-4-hydroxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13012-94-7
Record name (3,5-Dibromo-4-hydroxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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